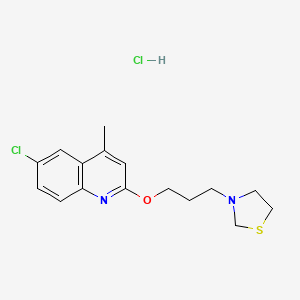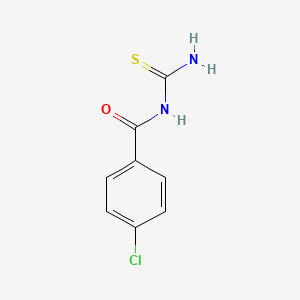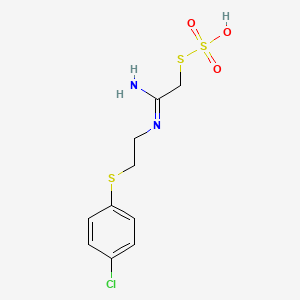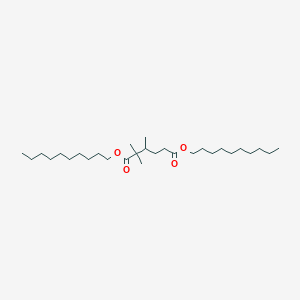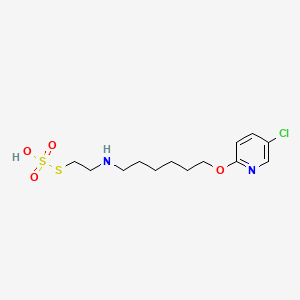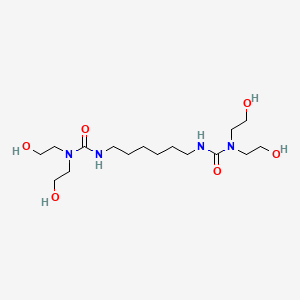
Urea, N,N''-1,6-hexanediylbis[N',N'-bis(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and urea derivatives. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions may be employed to modify the urea groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] has a broad range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] exerts its effects involves interactions with various molecular targets. The hydroxyl and urea groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-octadecyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is unique due to its multiple hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functional group interactions .
Propriétés
Numéro CAS |
40405-46-7 |
|---|---|
Formule moléculaire |
C16H34N4O6 |
Poids moléculaire |
378.46 g/mol |
Nom IUPAC |
3-[6-[bis(2-hydroxyethyl)carbamoylamino]hexyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C16H34N4O6/c21-11-7-19(8-12-22)15(25)17-5-3-1-2-4-6-18-16(26)20(9-13-23)10-14-24/h21-24H,1-14H2,(H,17,25)(H,18,26) |
Clé InChI |
CIWNENBEKHKDEG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)N(CCO)CCO)CCNC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



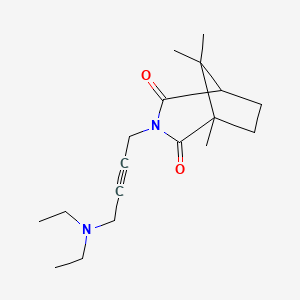
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

